1-benzyl-4-bromo-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-4-bromo-1H-imidazole and related derivatives often involves palladium-catalyzed arylation or direct C-5 arylation of commercially available 1-benzyl-1H-imidazole with aryl halides. A notable method described the highly selective and efficient preparation of 4(5)-aryl-1H-imidazoles, 2,4(5)-diaryl-1H-imidazoles, and 4,5-diaryl-1H-imidazoles, highlighting the regioselective synthesis of 5-aryl-1-benzyl-1H-imidazoles through direct C-5 arylation (Bellina et al., 2008).
Scientific Research Applications
Organic Synthesis : One application is in organic synthesis. A study by Bellina et al. (2008) describes the Pd-catalyzed direct C-5 arylation of 1-benzyl-1H-imidazole, facilitating the synthesis of 4(5)-aryl-1H-imidazoles and other derivatives, which are important for pharmaceutical research (Bellina et al., 2008).
Pharmaceutical Research : In the pharmaceutical domain, various studies highlight the significance of imidazole derivatives. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have shown promising antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010). Similarly, novel 1H-benzo[d]imidazole derivatives have demonstrated excellent tuberculostatic activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis, suggesting their potential as anti-tubercular agents (Gobis et al., 2015).
Antimicrobial Applications : Other research efforts have focused on the antimicrobial properties of these compounds. A study synthesized and evaluated the antimicrobial activity of 2,3-diaryl-substituted imidazo(2,1-b)-benzothiazole derivatives, showing promising results against both Gram-positive and Gram-negative bacteria (Palkar et al., 2010).
Corrosion Inhibition : The role of imidazole-based molecules in corrosion inhibition has also been explored. For instance, Costa et al. (2021) investigated their potential in preventing carbon steel corrosion in acidic environments, with certain derivatives showing high anticorrosion efficiency (Costa et al., 2021).
Analgesic Activity : Research has also revealed the analgesic potential of certain imidazole derivatives. For example, some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown good analgesic activity, comparable to morphine, without causing significant toxicity (Uçucu et al., 2001).
Eco-friendly Synthesis Methods : Additionally, the development of eco-friendly synthesis methods for imidazole derivatives has been a focus. Banothu et al. (2017) presented an eco-friendly method for synthesizing 2,4,5-trisubstituted-1H-imidazoles using Bronsted acidic ionic liquid, offering excellent yields and non-toxic, recyclable catalysts (Banothu et al., 2017).
properties
IUPAC Name |
1-benzyl-4-bromoimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUHBKZBAORFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438608 | |
Record name | 1-benzyl-4-bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-bromo-1H-imidazole | |
CAS RN |
106848-38-8 | |
Record name | 1-benzyl-4-bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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